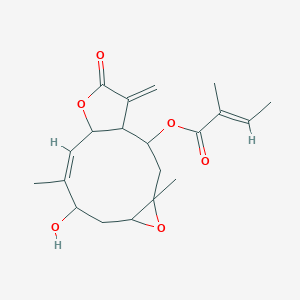![molecular formula C25H23N3O3 B227915 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MQP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQP belongs to the class of quinoline derivatives and has been identified as a potent inhibitor of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is primarily based on its ability to inhibit various enzymes and receptors. This compound has been shown to inhibit MAO, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders.
This compound has also been shown to inhibit AChE, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting AChE, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Furthermore, this compound has been shown to inhibit NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting NMDA receptors, this compound can help alleviate symptoms of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily based on its ability to inhibit various enzymes and receptors. By inhibiting MAO, AChE, and NMDA receptors, this compound can help alleviate symptoms of various neurological disorders, including depression, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potent inhibitory effects on various enzymes and receptors. This makes this compound a valuable tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can affect the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for the research and development of 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another potential direction is the identification of new therapeutic applications for this compound, including the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, future research could focus on the development of new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors.
Métodos De Síntesis
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a multistep process that involves the condensation of 7-methoxy-2-(1-piperidinyl)quinoline-3-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of various enzymes and receptors, including but not limited to, monoamine oxidase (MAO), acetylcholinesterase (AChE), and N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to exhibit potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Fórmula molecular |
C25H23N3O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(7-methoxy-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H23N3O3/c1-30-20-11-10-18-14-19(23(26-21(18)16-20)28-12-6-3-7-13-28)15-22-25(29)31-24(27-22)17-8-4-2-5-9-17/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3/b22-15- |
Clave InChI |
ZXCQAVUOFZHYJL-JCMHNJIXSA-N |
SMILES isomérico |
COC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)